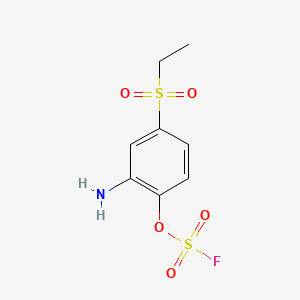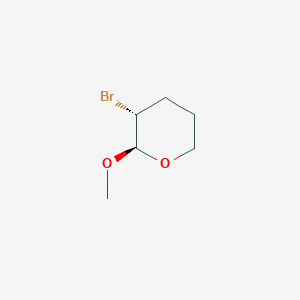![molecular formula C14H17N3O B13524921 4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)
4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a morpholine ring. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, known for its broad range of chemical and biological properties . Morpholine is a six-membered ring containing both nitrogen and oxygen atoms, often used in chemical synthesis and as a solvent.
Méthodes De Préparation
The synthesis of 4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine can be achieved through various synthetic routes. One common method involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This intermediate can then be reacted with morpholine under appropriate conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the phenyl group, depending on the reagents used.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the imidazole ring or the phenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles
Applications De Recherche Scientifique
4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent. What sets 4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine apart is its unique combination of the imidazole and morpholine rings, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17N3O |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C14H17N3O/c1-3-13(14-9-15-11-16-14)4-2-12(1)10-17-5-7-18-8-6-17/h1-4,9,11H,5-8,10H2,(H,15,16) |
Clé InChI |
GLGZVTIGFGVDQD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)
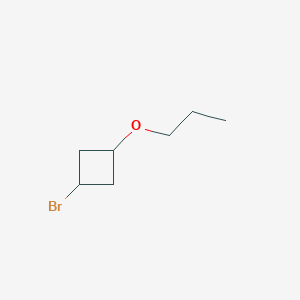



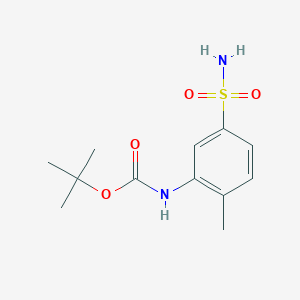

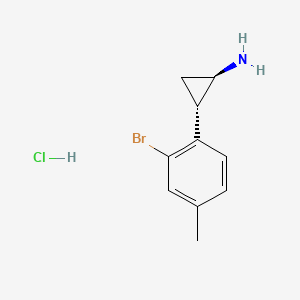
![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
